

AZD4604: A Technical Whitepaper on its Janus Kinase 1 Selectivity Profile

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Compound of Interest

Compound Name: *Londamocitinib*

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Introduction

AZD4604 is an investigational potent and selective inhibitor of Janus kinase 1 (JAK1) developed for the inhaled treatment of moderate to severe asthma.[1][2] By targeting JAK1, a critical enzyme in inflammatory signaling pathways, AZD4604 aims to modulate the immune responses that drive asthma pathogenesis.[3] This document provides an in-depth technical overview of the JAK1 selectivity profile of AZD4604, presenting key data from in vitro and cellular assays, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Mechanism of Action

AZD4604 functions as an ATP-competitive inhibitor of JAK1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[4] These cytokines are pivotal in initiating and sustaining the inflammatory cascade in the airways of asthma patients.[5] Upon cytokine binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. AZD4604's targeted inhibition of JAK1 is designed to disrupt these pro-inflammatory signaling pathways.

Quantitative Selectivity Profile

The selectivity of AZD4604 for JAK1 has been characterized through a series of enzymatic and cellular assays. The data consistently demonstrates high potency against JAK1 with significant selectivity over other JAK family members and a broader panel of kinases.

Enzymatic Assays

In enzymatic assays, AZD4604 shows potent inhibition of JAK1 with an IC₅₀ of 0.54 nM. The compound exhibits substantial selectivity for JAK1 over other JAK family members.

Table 1: AZD4604 Inhibition of JAK Family Kinases in Enzymatic Assays

Kinase	IC ₅₀ (nM)	Selectivity vs. JAK1 (fold)
JAK1	0.54	-
JAK2	>540	>1000
JAK3	>270	>500
TYK2	>270	>500

Data sourced from in vitro enzymatic assays.

Furthermore, to assess broader kinase selectivity, AZD4604 was screened against a panel of over 300 kinases at a concentration of 0.1 μ M. In these screens, AZD4604 demonstrated high selectivity, being 100-fold more selective for JAK1 than for any other kinase tested.

Cellular Assays

The cellular activity and selectivity of AZD4604 were evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and whole blood. These assays provide a more physiologically relevant assessment of the compound's selectivity by evaluating its effects on specific JAK-dependent signaling pathways in a cellular context.

AZD4604 effectively inhibited JAK1-dependent signaling pathways. For instance, it inhibited IL-4-induced STAT6 phosphorylation in human CD4⁺ T cells with an IC₅₀ of 16.9 nM. In contrast,

the compound was significantly less potent against pathways that are not solely dependent on JAK1. For example, the IC₅₀ for inhibiting the non-JAK1-dependent IL-12-induced STAT4 phosphorylation was 81.7-fold higher than for JAK1-dependent pathways.

Table 2: AZD4604 Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

Cytokine Stimulus	Downstream STAT	Primary JAKs Involved	Cell Type	IC ₅₀ (nM)
IL-4	pSTAT6	JAK1/JAK3	CD4+ T cells	16.9
IL-2	pSTAT5	JAK1/JAK3	T cells	Not explicitly stated for AZD4604 alone
IFN α	pSTAT1	JAK1/TYK2	T cells & NK cells	Not explicitly stated for AZD4604 alone
IL-12	pSTAT4	JAK2/TYK2	T cells & NK cells	>1380

Data compiled from cellular assays measuring STAT phosphorylation.

Experimental Protocols

The following sections outline the methodologies used to generate the selectivity data for AZD4604.

Enzymatic Kinase Assays

The in vitro inhibitory activity of AZD4604 against JAK family members was determined using enzymatic assays. While specific proprietary details of the assay conditions are not fully disclosed in the public literature, a general methodology can be outlined. Such assays typically involve:

- **Reaction Mixture Preparation:** A reaction buffer containing a specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a substrate peptide, and ATP is prepared.

- **Compound Incubation:** Serially diluted AZD4604 is pre-incubated with the kinase to allow for binding.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Detection:** After a set incubation period, the amount of phosphorylated substrate is quantified. This is often achieved using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
- **Data Analysis:** The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Broad Kinase Panel Screening

To assess the broader selectivity of AZD4604, it was screened against a large panel of over 300 different kinases. This is typically performed by specialized contract research organizations. The general workflow involves:

- **Single Concentration Screening:** AZD4604 is tested at a single high concentration (e.g., 0.1 μ M) against the kinase panel.
- **Activity Measurement:** The percent inhibition of each kinase is determined.
- **Hit Identification:** Kinases showing significant inhibition (e.g., >70%) are identified as potential off-targets.
- **Follow-up IC50 Determination:** For any identified "hits," full dose-response curves are generated to determine the IC50 values and confirm off-target activity.

Cellular pSTAT Assays using Flow Cytometry

The cellular selectivity of AZD4604 was assessed by measuring its effect on cytokine-induced STAT phosphorylation in human PBMCs using flow cytometry. The general protocol is as follows:

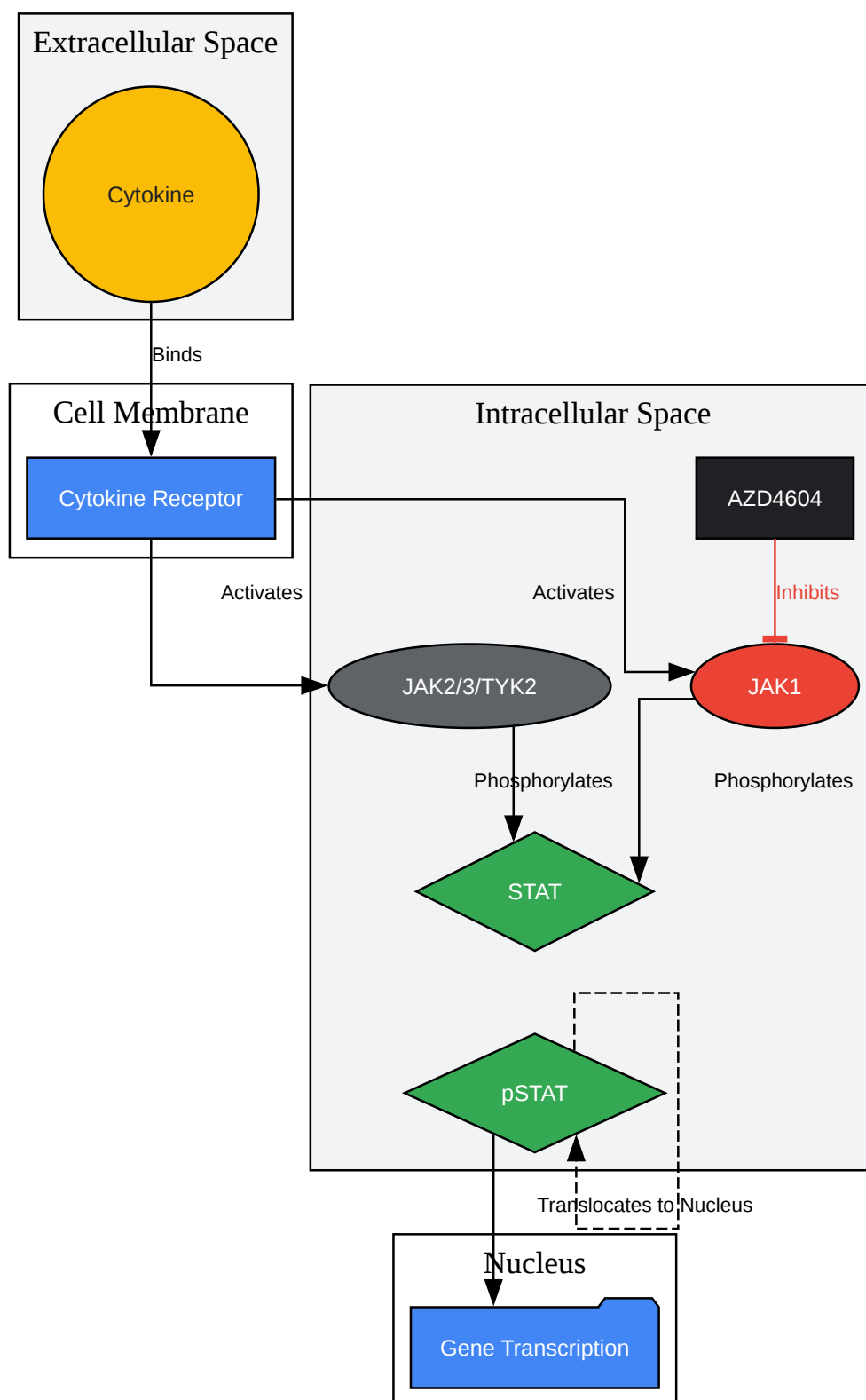
- **Cell Preparation:** Human PBMCs are isolated from whole blood.

- **Compound Pre-incubation:** The cells are pre-incubated with serially diluted AZD4604 or vehicle (DMSO).
- **Cytokine Stimulation:** Cells are stimulated with a specific cytokine (e.g., IL-4, IL-2, IFN α , or IL-12) to induce JAK-STAT signaling.
- **Fixation and Permeabilization:** The stimulation is stopped by fixing the cells with formaldehyde, followed by permeabilization to allow intracellular access for antibodies.
- **Antibody Staining:** Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT1, anti-pSTAT4) and cell surface markers to identify specific cell populations (e.g., CD4 for T helper cells).
- **Flow Cytometry Analysis:** The percentage of cells positive for the specific phosphorylated STAT is quantified using a flow cytometer.
- **Data Analysis:** The IC50 values are determined by plotting the percent inhibition of STAT phosphorylation against the concentration of AZD4604 and fitting the data to a dose-response curve.

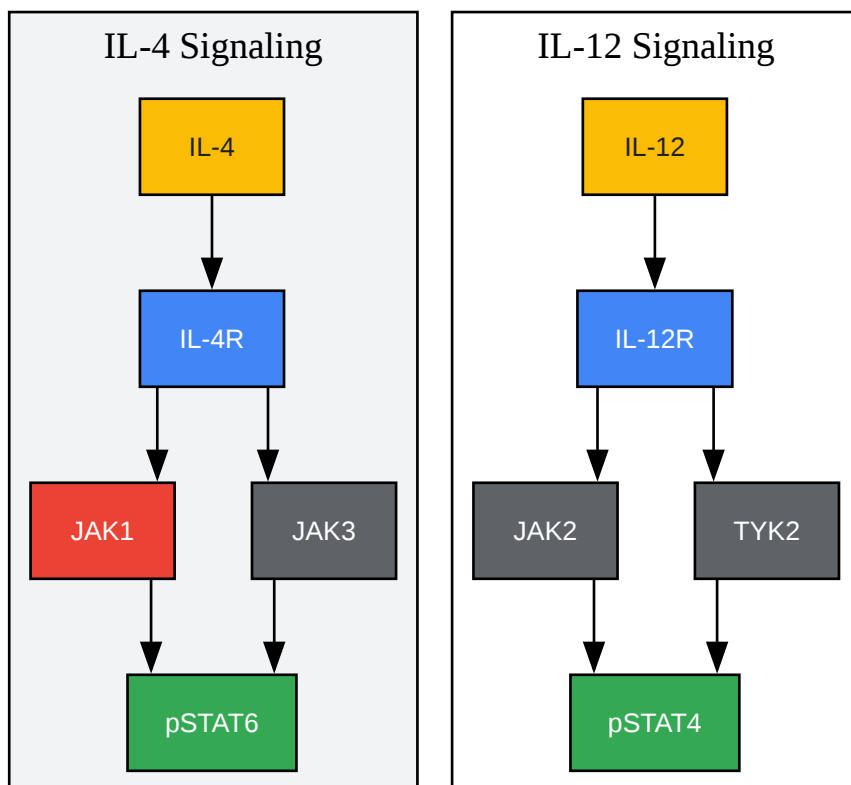
Visualizations

Signaling Pathways

The following diagrams illustrate the JAK-STAT signaling pathways relevant to the assessment of AZD4604's selectivity.

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Caption: Generalized JAK-STAT signaling pathway and the inhibitory action of AZD4604 on JAK1.

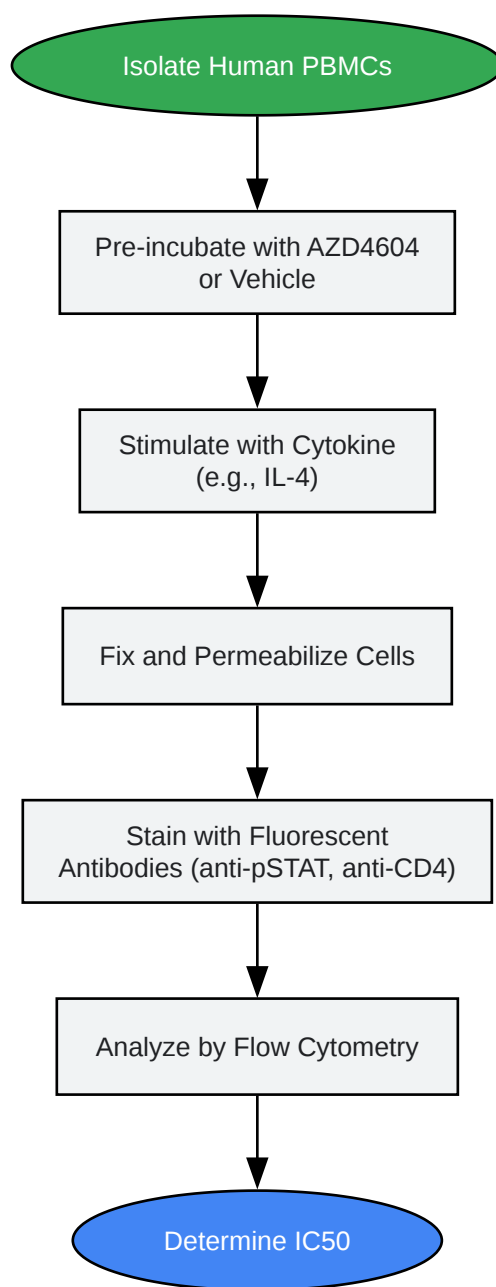


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Caption: Differential JAK usage in IL-4 (JAK1-dependent) vs. IL-12 (JAK2/TYK2-dependent) signaling.

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows used to characterize AZD4604's selectivity.



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